1h-Pyrrole-1-butanenitrile
Description
Pyrrole (B145914) Core in Heterocyclic Chemistry: Fundamental Aspects and Electronic Structure Theory
Pyrrole is a five-membered aromatic heterocycle with the molecular formula C₄H₅N. mdpi.com Its aromaticity is a key feature, arising from the delocalization of six π-electrons over the five-membered ring, which satisfies Hückel's rule (4n+2 π-electrons, with n=1). mdpi.com Each of the four carbon atoms contributes one π-electron, while the sp²-hybridized nitrogen atom contributes its lone pair of electrons to the aromatic system. mdpi.com This electron delocalization results in a planar ring structure and imparts significant thermodynamic stability to the molecule. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution reactions. mdpi.com
Role of N-Substitution in Modulating Pyrrole Reactivity and Stability
The substitution of the hydrogen atom on the pyrrole nitrogen with an alkyl or other functional group has profound effects on the ring's reactivity. N-alkylation can influence the regioselectivity of electrophilic substitution reactions. uctm.edu While pyrrole itself typically undergoes electrophilic attack preferentially at the C2 and C5 positions, the nature of the N-substituent can alter this preference. The introduction of an N-substituent can also impact the stability of the pyrrole ring and its derivatives. For instance, N-substituted pyrroles can be synthesized through various methods, including the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.eduthieme-connect.de The use of phase transfer catalysts has also been shown to be an effective method for the N-alkylation of pyrrole. oup.comcdnsciencepub.com
Nitrile Functionality in Organic Synthesis: Strategic Importance
The nitrile, or cyano (-C≡N), group is a highly valuable functional group in organic synthesis due to its versatile reactivity. It can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. smolecule.com This versatility makes nitrile-containing compounds important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. ontosight.ai The strong electron-withdrawing nature of the nitrile group can also influence the reactivity of the rest of the molecule.
Overview of 1h-Pyrrole-1-butanenitrile: Research Landscape and Unexplored Avenues
This compound is a specific N-substituted pyrrole derivative. Its physical and chemical properties are cataloged in databases such as PubChem. nih.gov It is identified by the CAS number 90006-82-9 and has the molecular formula C₈H₁₀N₂. nih.gov
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂ | PubChem nih.gov |
| Molecular Weight | 134.18 g/mol | PubChem nih.gov |
| IUPAC Name | 4-(1H-pyrrol-1-yl)butanenitrile | PubChem nih.gov |
| CAS Number | 90006-82-9 | PubChem nih.gov |
| Canonical SMILES | C1=CN(C=C1)CCCC#N | PubChem nih.gov |
| Topological Polar Surface Area | 28.7 Ų | PubChem nih.gov |
| Complexity | 127 | PubChem nih.gov |
Despite its cataloging, a detailed survey of the scientific literature suggests that this compound has not been the subject of extensive, focused research. While general methods for the synthesis of N-alkylated pyrroles are well-established, specific studies detailing the synthesis, reactivity, and potential applications of this particular compound are not prominent. uctm.edutandfonline.comorganic-chemistry.org This indicates that this compound represents a relatively unexplored area within pyrrole chemistry.
The presence of both the pyrrole ring and the nitrile functionality suggests potential for this molecule to serve as a versatile building block in organic synthesis. For example, it could be used as an intermediate in the synthesis of more complex heterocyclic systems with potential biological activity. smolecule.com The butanenitrile side chain offers a handle for further chemical transformations. The lack of extensive research into its specific properties and reactions presents an opportunity for future investigations to explore its synthetic utility and potential applications in areas such as medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-pyrrol-1-ylbutanenitrile |
InChI |
InChI=1S/C8H10N2/c9-5-1-2-6-10-7-3-4-8-10/h3-4,7-8H,1-2,6H2 |
InChI Key |
AVSJSJJZKUMMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrole 1 Butanenitrile and Analogous N Alkylpyrrole Nitriles
Established Synthetic Routes to N-Substituted Pyrroles
The creation of N-substituted pyrroles is a fundamental process in organic chemistry, with two primary strategies dominating the field: the construction of the pyrrole (B145914) ring from acyclic precursors, such as in the Paal-Knorr condensation, and the direct functionalization of the pyrrole nitrogen atom.
Paal-Knorr Condensation and its Derivatives for Pyrrole Ring Formation
The Paal-Knorr synthesis, first reported in 1884, remains one of the most reliable and widely used methods for preparing substituted pyrroles. mdpi.comeurekaselect.com This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. eurekaselect.comalfa-chemistry.com The use of a primary amine is essential for the direct synthesis of N-substituted pyrroles.
The classical Paal-Knorr reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound with a primary amine. amanote.com The mechanism is initiated by the formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic N-substituted pyrrole. cdnsciencepub.com
The reaction is versatile, accommodating a wide range of primary amines, including aliphatic and aromatic amines. alfa-chemistry.com For instance, the reaction of 2,5-hexanedione (B30556) with various amines can be performed under catalyst- and solvent-free conditions, simply by stirring the reactants at room temperature, to produce the corresponding N-substituted 2,5-dimethylpyrroles in excellent yields. rsc.org
| Amine | 1,4-Dicarbonyl | Product | Yield (%) | Conditions |
| Aniline | 2,5-Hexanedione | 1-(phenyl)-2,5-dimethyl-1H-pyrrole | 95 | Stirring, Room Temp, 24h |
| Benzylamine (B48309) | 2,5-Hexanedione | 1-(benzyl)-2,5-dimethyl-1H-pyrrole | 98 | Stirring, Room Temp, 24h |
| 4-Fluoroaniline | 2,5-Hexanedione | 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole | 96 | Stirring, Room Temp, 24h |
| 4-Methoxyaniline | 2,5-Hexanedione | 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 97 | Stirring, Room Temp, 24h |
Table 1: Examples of Paal-Knorr Condensation under Solvent-Free Conditions. rsc.org
This method could be adapted for the synthesis of precursors to N-alkylpyrrole nitriles by using a primary amine that contains a protected nitrile group or a functional group that can be later converted to a nitrile.
While the traditional Paal-Knorr synthesis can be limited by harsh acidic conditions and long reaction times, numerous modifications have been developed to overcome these drawbacks. organic-chemistry.org These modified conditions often employ milder catalysts and more environmentally friendly solvents, leading to higher yields and broader substrate scope. cdnsciencepub.com
Recent advancements have focused on "green" chemistry approaches. For example, a solventless synthesis of N-substituted pyrroles has been developed using mechanochemical activation with a biosourced organic acid like citric acid as a catalyst. This method provides the desired products in very short reaction times. organic-chemistry.org Another approach utilizes low-cost and commercially available aluminas (CATAPAL 200) as a heterogeneous catalyst for the Paal-Knorr reaction under solvent-free conditions, affording N-substituted pyrroles in high yields (68–97%) in as little as 45 minutes at 60 °C. mdpi.com
A variety of Lewis and Brønsted acid catalysts have been employed to facilitate the Paal-Knorr reaction, including FeCl₃, CaCl₂, RuCl₃, InCl₃, and MgI₂. cdnsciencepub.commdpi.com For instance, magnesium iodide etherate (MgI₂) has been shown to be an effective catalyst for the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines under solvent-free conditions. cdnsciencepub.com Microwave-assisted Paal-Knorr reactions, sometimes catalyzed by molecular iodine in the absence of a solvent, have also proven to be highly efficient, leading to excellent yields in a very short time. mdpi.com
| Catalyst | Solvent | Temperature (°C) | Time | Yield Range (%) |
| CATAPAL 200 | Solvent-free | 60 | 45 min | 68-97 |
| Citric Acid (mechanochemical) | Solvent-free | Room Temp | 15 min | High |
| MgI₂ etherate | Solvent-free | - | - | Good to Excellent |
| Iodine (Microwave) | Solvent-free | - | Short | 75-98 |
| Iron(III) chloride | Water | - | - | Good to Excellent |
Table 2: Modified and Catalytic Paal-Knorr Conditions for N-Substituted Pyrroles. mdpi.comcdnsciencepub.comorganic-chemistry.orgmdpi.com
Direct N-Alkylation Strategies for Pyrrole Derivatives
An alternative and highly convergent approach to 1H-Pyrrole-1-butanenitrile and its analogs is the direct N-alkylation of the pyrrole ring. This method involves the reaction of pyrrole, or a pre-substituted pyrrole, with an appropriate alkylating agent.
Nucleophilic Substitution of Pyrrole with Alkyl Halides
The direct N-alkylation of pyrrole with alkyl halides is a common method for introducing a substituent on the nitrogen atom. This reaction typically proceeds via an Sₙ2 mechanism where the pyrrolide anion, generated by deprotonation of pyrrole with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. cdnsciencepub.com
For the specific synthesis of this compound, this would involve the reaction of pyrrole with a 4-halobutyronitrile, such as 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile. The choice of base and solvent is crucial for the success of this reaction, as they can influence the N/C-alkylation ratio. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Phase-transfer catalysis has also been successfully employed for the N-alkylation of pyrrole with primary alkyl halides. cdnsciencepub.com
While specific literature detailing the synthesis of this compound via this exact route is not abundant, the general applicability of this method is well-established for a wide range of alkyl halides. organic-chemistry.org
Catalytic Approaches to N-Alkylation
Catalytic methods for the N-alkylation of pyrroles have gained traction as they often offer milder reaction conditions and improved selectivity. These approaches can involve transition metal catalysis or the use of other catalytic systems.
Palladium-catalyzed N-allylation of electron-deficient pyrroles has been demonstrated, and iridium-catalyzed N-allylation has also been reported. mdpi.com Copper-catalyzed N-arylation of pyrroles is a well-developed field, and while not directly alkylation, it highlights the utility of transition metals in forming C-N bonds with the pyrrole nitrogen. rsc.org
More relevant to the synthesis of N-alkylpyrroles are methods that utilize ionic liquids as both solvent and catalyst. For example, in ionic liquids like [Bmim][PF₆] or [Bmim][BF₄], a highly regioselective N-substitution of pyrrole with alkyl halides can be achieved in excellent yields. organic-chemistry.org This method provides a greener alternative to traditional organic solvents and can simplify product isolation.
| Catalyst/System | Alkylating Agent | Key Features |
| Base (e.g., NaH, KOH) | Alkyl Halides | Standard, widely used method. |
| Phase-Transfer Catalyst | Primary Alkyl Halides | Good for N-alkylation of pyrrole and 2-substituted pyrroles. |
| Ionic Liquids ([Bmim][PF₆]) | Alkyl Halides | Highly regioselective, green solvent. |
| Palladium complexes | Allylic electrophiles | Effective for N-allylation. |
| Iridium complexes | Allylic electrophiles | Highly enantioselective for N-allylation. |
Table 3: Catalytic and Promoted Approaches to N-Alkylation of Pyrroles. mdpi.comcdnsciencepub.comorganic-chemistry.org
Cyclization Reactions for Pyrrole Ring Construction
The formation of the pyrrole ring is a fundamental step in the synthesis of these target molecules. Several cyclization strategies are employed, leveraging multicomponent reactions, oxidative or reductive pathways, and metal catalysis to efficiently construct the heterocyclic core.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient route to complex pyrrole structures by combining three or more reactants in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity.
A notable three-component reaction involves the condensation of α-hydroxyketones, oxoacetonitriles, and primary amines to yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov This method is advantageous as it directly incorporates the nitrile group onto the pyrrole ring during its formation. For instance, reacting an α-hydroxyketone with benzoylacetonitrile (B15868) and benzylamine in the presence of acetic acid yields the corresponding 1-benzyl-2-phenyl-5-substituted-1H-pyrrole-3-carbonitrile. nih.gov This approach provides a direct pathway to pyrroles containing a cyano group, which can then be N-alkylated or modified.
Another multicomponent strategy involves the Yb(OTf)₃-catalyzed reaction of a primary amine, furfural, and a 1,3-diketone, mediated by nitromethane, to produce 1,3-diketone-linked N-substituted pyrroles. acs.org While not directly producing nitriles, this method builds the N-substituted pyrrole core, which can be further functionalized.
The table below summarizes examples of multicomponent reactions for pyrrole synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Acetic acid, EtOH, 70°C | N-substituted 3-cyanopyrrole nih.gov |
| Furfural | Primary Amine | 1,3-Diketone | Yb(OTf)₃, Nitromethane | N-substituted pyrrole with diketone linkage acs.org |
| Aldehyde | Amine | Isocyanide | Various | Polysubstituted pyrroles wikipedia.org |
Oxidative and Reductive Cyclization Pathways
Oxidative and reductive cyclizations are powerful methods for pyrrole synthesis, often involving the formation of new bonds through redox transformations of acyclic precursors. nih.gov
Oxidative Cyclization: These pathways typically involve the oxidation of an intermediate to facilitate ring closure. A common strategy is the oxidative cyclization of β-enaminones or β-enamino esters, which can be achieved using copper catalysts like Cu(OAc)₂ or CuCl₂. researchgate.net For example, the copper-catalyzed aerobic dimerization of enamino esters can produce highly substituted pyrrole derivatives in good yields. researchgate.net Another approach involves the PIFA-mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides, which proceeds at room temperature without a metal catalyst. rsc.org
Reductive Cyclization: Reductive pathways often involve the cyclization of nitro compounds or other reducible functional groups. The Barton-Zard synthesis is a classic example where a nitroalkene reacts with an isocyanoacetate, followed by cyclization and elimination of the nitro group to form the pyrrole ring. wikipedia.org
| Pathway | Precursors | Reagents/Catalysts | Key Features |
| Oxidative | β-enamino esters | Cu(OAc)₂, KOAc | Aerobic conditions, good yields for multisubstituted pyrroles. researchgate.net |
| Oxidative | N-hydroxyalkyl enamines | Iodoxybenzoic acid | Provides 2,3-disubstituted pyrroles. organic-chemistry.org |
| Reductive | Nitroalkene, Isocyanoacetate | Base | Barton-Zard synthesis, forms functionalized pyrroles. wikipedia.org |
Metal-Catalyzed Cyclizations (e.g., Cu(I), Pd, Ru, Fe, Au)
Transition metals play a crucial role in modern organic synthesis, and the construction of pyrrole rings is no exception. A wide array of metals can catalyze the cyclization of various starting materials to form pyrroles efficiently. nih.gov
Copper (Cu): Copper-catalyzed reactions are versatile for pyrrole synthesis. For instance, a copper hydride (CuH)-catalyzed coupling of enynes and nitriles provides a direct route to polysubstituted N-H pyrroles. researchgate.netacs.orgmit.edunih.gov This method is significant as it directly utilizes a nitrile as a reactant in the ring formation.
Palladium (Pd): Palladium catalysts are often used in cascade reactions. An oxidative approach involves the Pd(II)-catalyzed reaction of N-homoallylicamines with arylboronic acids, which proceeds through an intramolecular aza-Wacker cyclization to form polysubstituted pyrroles. organic-chemistry.org
Ruthenium (Ru): Ruthenium catalysts, such as the Grubbs catalyst, are employed in ring-closing metathesis of diallylamines, followed by in situ oxidation to form N-sulfonyl or N-acylpyrroles. organic-chemistry.org Ruthenium can also catalyze the [3+2] cycloaddition between activated alkynes and 2H-azirines. nih.gov
Iron (Fe): Iron catalysts can promote the radical cycloaddition of enamides and 2H-azirines to afford substituted pyrroles under mild conditions. organic-chemistry.org
Gold (Au): Gold catalysts are effective in cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes, offering high regioselectivity. organic-chemistry.org
The following table highlights various metal-catalyzed cyclization reactions for pyrrole synthesis.
| Metal Catalyst | Substrates | Reaction Type |
| Copper(I) Hydride | Enynes, Nitriles | Reductive Coupling/Cyclization researchgate.netacs.orgmit.edunih.gov |
| Palladium(II) | N-homoallylicamines, Arylboronic acids | Oxidative Cascade/aza-Wacker Cyclization organic-chemistry.org |
| Ruthenium(II) | Diallylamines | Ring-Closing Metathesis/Oxidation organic-chemistry.org |
| Iron(III) | Enamides, 2H-azirines | Radical Cycloaddition organic-chemistry.org |
| Gold(I) | α-Amino ketones, Alkynes | Cascade Hydroamination/Cyclization organic-chemistry.org |
Introduction of Nitrile Functionality onto Pyrrole Scaffolds
An alternative strategy to synthesizing pyrrole nitriles involves introducing the cyano group onto a pre-formed pyrrole ring. This can be achieved either by direct cyanation of a C-H bond or by converting a precursor functional group into a nitrile.
Direct Cyanation Methods
Direct C-H cyanation involves the substitution of a hydrogen atom on the pyrrole ring with a cyano group. This approach is highly desirable for its atom economy. Transition metal catalysis is often required to achieve this transformation. Rhodium(III) has been shown to catalyze the C2-selective cyanation of N-substituted pyrroles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. researchgate.net Similarly, copper-mediated direct C-H cyanation using ethyl (ethoxymethylene)cyanoacetate as a safe cyanide source has been developed. researchgate.net Organic photoredox catalysis also enables the direct C-H cyanation of aromatic compounds, including heterocycles, using trimethylsilyl (B98337) cyanide under mild, aerobic conditions. nih.gov
| Method | Catalyst/Reagent System | Key Features |
| Rhodium Catalysis | Rh(III) / NCTS | C2-selective cyanation of directed pyrroles. researchgate.net |
| Copper Mediation | Cu / Ethyl (ethoxymethylene)cyanoacetate / O₂ | Uses a safe cyanating agent and molecular oxygen as the oxidant. researchgate.net |
| Photoredox Catalysis | Acridinium catalyst / TMSCN / O₂ | Metal-free, proceeds at room temperature. nih.gov |
Transformation of Precursor Functional Groups to Nitriles
The nitrile group can be installed by converting other functional groups already present on the pyrrole ring. This is a common and reliable strategy in organic synthesis.
A primary method is the dehydration of a pyrrole carboxamide. Aldehydes on the pyrrole ring can be converted to aldoximes, which are then dehydrated to form the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride.
Another route is through nucleophilic substitution. For the synthesis of this compound specifically, a direct and efficient method is the N-alkylation of pyrrole with a halo-substituted butyronitrile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. This reaction is typically carried out in the presence of a base like potassium superoxide (B77818) or potassium hydroxide in an appropriate solvent. organic-chemistry.orgnih.gov The use of ultrasound can accelerate this N-alkylation reaction. nih.gov
Targeted Synthesis of this compound: Specific Protocols and Optimizations
The targeted synthesis of this compound is centered on creating the N-C bond between the pyrrole ring and the butanenitrile side chain. The primary method for this is the N-alkylation of pyrrole with a suitable four-carbon electrophile containing a nitrile group, such as 4-halobutyronitrile.
One-pot and cascade reactions offer significant advantages in chemical synthesis by reducing the number of separate purification steps, saving time, and minimizing waste. For the formation of N-alkylated pyrroles, including this compound, multi-component reactions are a powerful tool. A concise three-component synthesis has been developed for creating a key pyrrole framework from α-hydroxyketones, oxoacetonitriles, and anilines ntu.edu.sg. This approach allows for the generation of diverse pyrrole candidates in a streamlined manner ntu.edu.sg.
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single reaction vessel, have also been effectively employed for pyrrole synthesis. A notable example is the heterogeneous cobalt-catalyzed cascade synthesis of pyrroles from nitroarenes nih.gov. This process demonstrates the potential for step-economic advantages by directly utilizing nitroarenes in Paal-Knorr type reactions nih.gov. While not directly applied to this compound, these methodologies provide a conceptual framework for its potential one-pot synthesis, possibly by combining the formation of the pyrrole ring with the introduction of the butanenitrile side chain.
Another efficient approach involves a palladium(II)-catalyzed cascade reaction that couples substituted aliphatic nitriles with arylboronic acids, followed by in situ cyclodehydration to yield 3-substituted 2-aryl-1H-pyrroles organic-chemistry.org. This highlights the utility of cascade processes in constructing functionalized pyrrole rings. Tandem reactions, such as the Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation, have also been developed for the synthesis of polyfunctionalized pyrroles organic-chemistry.org.
| Reaction Type | Starting Materials | Key Features | Potential Application to this compound Synthesis |
| Three-Component Reaction | α-hydroxyketones, oxoacetonitriles, anilines | Concise synthesis of a key pyrrole framework ntu.edu.sg. | A modified version could potentially incorporate the butanenitrile moiety. |
| Cascade Synthesis | Nitroarenes, 1,4-diketones | Heterogeneous cobalt catalysis, direct use of nitroarenes nih.gov. | N-alkylation of a pre-formed pyrrole ring with a butanenitrile precursor in a cascade sequence. |
| Palladium-Catalyzed Cascade | Aliphatic nitriles, arylboronic acids | C-C coupling followed by intramolecular C-N bond formation organic-chemistry.org. | Adaptation of the cascade to form the N-alkyl bond. |
| Tandem Reaction | gem-diactivated acrylonitriles, TMSCN | Michael addition followed by nitrile-to-nitrile cyclocondensation organic-chemistry.org. | A multi-step one-pot process starting from acyclic precursors. |
The efficiency of the N-alkylation of pyrrole to form this compound is highly dependent on the reaction conditions, particularly the solvent and temperature. Optimization of these parameters is crucial for maximizing yield and minimizing reaction time.
In a study on the copper hydride (CuH)-catalyzed coupling of enynes and nitriles to form polysubstituted N-H pyrroles, optimization studies identified 1,4-dioxane (B91453) as the optimal solvent and 50°C as the ideal temperature, achieving yields of up to 85% organic-chemistry.org. This demonstrates the significant impact of solvent choice and temperature on reaction outcomes. For the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, a related class of nitrogen-containing heterocycles, temperature optimization was conducted by testing the reaction at 50°C, 60°C, 75°C, and 100°C, with 60°C proving to be the optimal temperature frontiersin.org.
The selection of the solvent is based on its ability to dissolve the reactants and reagents, its boiling point, and its inertness to the reaction conditions. Common solvents for N-alkylation reactions include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724), which can effectively solvate the cations formed during the reaction.
| Parameter | Influence on Reaction | Typical Conditions for N-Alkylpyrrole Synthesis |
| Solvent | Affects solubility of reactants, reaction rate, and pathway. | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). |
| Temperature | Influences reaction rate; higher temperatures can lead to side reactions. | Often ranges from room temperature to reflux, depending on the reactivity of the electrophile. |
Controlling the stoichiometry of the reactants is fundamental to achieving a high yield of this compound and minimizing the formation of impurities. In a typical N-alkylation reaction of pyrrole with an alkyl halide, a slight excess of the alkylating agent may be used to ensure complete consumption of the pyrrole. However, a large excess can lead to the formation of undesired byproducts. The use of a base, such as potassium carbonate or sodium hydride, is common to deprotonate the pyrrole and enhance its nucleophilicity. The stoichiometry of the base relative to the pyrrole must be carefully controlled.
Common impurities in the synthesis of this compound can include unreacted pyrrole and 4-halobutyronitrile, as well as potential byproducts from side reactions. Purification techniques such as flash chromatography are often employed to isolate the desired product from these impurities ntu.edu.sg.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of environmentally benign solvents, the development of catalyst systems that can be reused, and the design of reactions with high atom economy ed.govsemanticscholar.orgresearchgate.net.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of N-substituted pyrroles has been successfully demonstrated in aqueous media. For instance, an operationally simple Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be carried out in water in the presence of a catalytic amount of iron(III) chloride organic-chemistry.org. Furthermore, a magnetic nanoparticle-supported antimony catalyst has been shown to be effective for the Clauson-Kaas reaction in an aqueous medium to produce N-substituted pyrroles in high yields researchgate.net. These examples suggest the feasibility of adapting the synthesis of this compound to an aqueous environment, which would significantly improve its green credentials.
The development of reusable and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost mdpi.com.
Several studies have reported the use of recyclable catalysts for the synthesis of N-substituted pyrroles. A robust heterogeneous cobalt catalyst used for the cascade synthesis of pyrroles from nitroarenes can be reused up to ten times without a significant loss of activity nih.gov. Similarly, reusable cobalt-nanoparticles supported on N-doped carbon have been developed for the α-alkylation of nitriles rsc.org. Polystyrene-supported aluminum trichloride (B1173362) and gallium trichloride have also been employed as efficient and reusable heterogeneous Lewis acid catalysts for the synthesis of N-substituted pyrroles mdpi.com. The application of such recyclable catalytic systems to the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.
| Catalyst System | Reaction | Reusability | Reference |
| Heterogeneous Cobalt Catalyst | Cascade synthesis of pyrroles | Up to ten times without significant loss of activity | nih.gov |
| Polystyrene-supported AlCl₃ and GaCl₃ | Synthesis of N-substituted pyrroles | Efficient and reusable | mdpi.com |
| Magnetic Nanoparticle-supported Antimony | Clauson-Kaas reaction | Recyclable for six times without significant loss of activity | researchgate.net |
| Iridium-based catalyst | Sustainable pyrrole synthesis | Operates under mild conditions | nih.gov |
| N, P-doped activated carbon supported Ir | Synthesis of pyrroles from alcohols and amino alcohols | Good versatility | dtu.dk |
Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. This technique has been widely applied to a variety of organic transformations, including the N-alkylation of heterocyclic compounds like pyrrole. The synthesis of N-substituted pyrroles under microwave irradiation often proceeds under solvent-free conditions or with minimal solvent, aligning with the principles of green chemistry. pensoft.netpensoft.net
Several studies have demonstrated the successful N-alkylation of pyrroles and other N-heterocycles using microwave irradiation, often in the presence of a base and sometimes a phase-transfer catalyst. nih.gov These reactions are typically characterized by short reaction times, often in the range of minutes, and high yields.
For instance, the microwave-assisted N-alkylation of isatin (B1672199) with various alkyl halides has been reported to proceed efficiently in the presence of bases like K₂CO₃ or Cs₂CO₃ with a few drops of a high-boiling solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov This methodology could foreseeably be adapted for the synthesis of this compound.
Detailed Research Findings:
A hypothetical microwave-assisted synthesis of this compound would involve the reaction of pyrrole with a suitable 4-halobutanenitrile under basic conditions. The choice of base, solvent (or lack thereof), microwave power, and reaction time would be critical parameters to optimize for achieving high yields.
Based on analogous reactions, a plausible set of conditions could involve:
Reactants: Pyrrole and 4-bromobutanenitrile.
Base: A solid base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is often used in solvent-free microwave reactions to facilitate the deprotonation of pyrrole.
Solvent: The reaction could potentially be carried out under solvent-free ("dry media") conditions, where the reactants are adsorbed onto a solid support, or with a minimal amount of a high-dielectric solvent to efficiently absorb microwave energy.
Microwave Parameters: The reaction would be conducted in a dedicated microwave reactor, allowing for precise control of temperature and pressure. Typical parameters might involve irradiation at a specific power level (e.g., 100-300 W) for a short duration (e.g., 2-15 minutes).
The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product would be isolated and purified using standard laboratory procedures like extraction and column chromatography.
The table below illustrates a hypothetical optimization of the microwave-assisted synthesis of this compound based on common findings in related literature.
| Entry | Alkylating Agent | Base | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromobutanenitrile | K₂CO₃ | None (Solvent-free) | 150 | 10 | 120 | Hypothetical data |
| 2 | 4-Bromobutanenitrile | KOH | None (Solvent-free) | 150 | 5 | 120 | Hypothetical data |
| 3 | 4-Chlorobutanenitrile | K₂CO₃ | DMF (cat.) | 200 | 15 | 140 | Hypothetical data |
| 4 | 4-Bromobutanenitrile | Cs₂CO₃ | None (Solvent-free) | 150 | 5 | 120 | Hypothetical data |
The synthesis of analogous N-alkylpyrrole nitriles, such as 1H-pyrrole-1-propanenitrile, would follow a similar synthetic strategy, employing the corresponding haloalkanenitrile (e.g., 3-bromopropanenitrile). The reactivity of the haloalkanenitrile would influence the optimal reaction conditions.
The significant advantages of employing microwave-assisted synthesis for these compounds include:
Rate Enhancement: Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. pensoft.net
Higher Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher isolated yields of the desired N-alkylated pyrrole. pensoft.net
Energy Efficiency: The focused heating of the reaction mixture is more energy-efficient compared to heating an entire oil bath or reaction vessel.
Greener Chemistry: The potential for solvent-free conditions reduces the environmental impact of the synthesis. pensoft.net
Chemical Reactivity and Transformational Pathways of 1h Pyrrole 1 Butanenitrile
Reactivity of the Pyrrole (B145914) Ring System
The pyrrole ring is an electron-rich five-membered heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, creating an aromatic sextet. This delocalization of electrons increases the electron density of the ring carbons, making the pyrrole core highly susceptible to attack by electrophiles and more reactive than benzene. pearson.com
Electrophilic Aromatic Substitution (EAS) on the Pyrrole Core
Electrophilic aromatic substitution is a characteristic reaction of pyrrole. pearson.com Due to the ring's high electron density, these reactions often proceed under mild conditions. pearson.com
For the parent pyrrole molecule, electrophilic attack preferentially occurs at the C2 (α) position. stackexchange.com This preference is attributed to the greater resonance stabilization of the cationic intermediate (σ-complex) formed upon attack at the C2 position, which can be described by three resonance structures, compared to the two resonance structures possible for attack at the C3 (β) position. stackexchange.com
In 1H-Pyrrole-1-butanenitrile, the N-butanenitrile substituent influences this inherent regioselectivity. The nitrile group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. The orientation of substitution in N-substituted pyrroles depends significantly on the nature of the substituent and the electrophile. researchgate.net While electron-withdrawing groups on the nitrogen generally decrease the ring's reactivity, the fundamental preference for α-substitution often remains, although the proportion of β-substitution may increase compared to N-alkyl pyrroles. researchgate.net
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Favored Product |
|---|---|---|---|
| C2 (α-position) | 3 | More Stable | Major Product |
| C3 (β-position) | 2 | Less Stable | Minor Product |
The kinetics of electrophilic aromatic substitution are highly dependent on the electronic nature of the pyrrole ring. The delocalization of the nitrogen's lone pair makes the pyrrole ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene. pearson.com
The N-butanenitrile substituent in this compound, however, exerts a deactivating effect. The electron-withdrawing nature of the cyano group reduces the electron density within the pyrrole ring through an inductive effect. This reduction in nucleophilicity means that the rate of electrophilic aromatic substitution for this compound is expected to be slower than that of unsubstituted pyrrole or N-alkyl pyrroles. Consequently, harsher reaction conditions may be required to achieve substitution compared to more activated pyrrole derivatives.
Cycloaddition Reactions Involving the Pyrrole Moiety
While the aromaticity of pyrrole makes it less prone to act as a diene compared to furan, it can participate in cycloaddition reactions, particularly when a substituent on the nitrogen atom reduces its aromatic character. quimicaorganica.org The presence of an electron-withdrawing group on the nitrogen, such as the butanenitrile group, enhances the dienic character of the pyrrole ring, making it a more suitable substrate for Diels-Alder ([4+2]) cycloadditions. wikipedia.orgacs.org N-substituted pyrroles can also undergo other types of cycloadditions, including [3+2] and [2+1] reactions. wikipedia.orgmdpi.com
| Reaction Type | Description | Role of Pyrrole |
|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Reaction between a conjugated diene and a dienophile. | Diene |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. | Dipolarophile |
| [2+1] Cycloaddition | Reaction with a carbene to form a cyclopropane (B1198618) intermediate. | Alkene component |
Ring-Opening and Rearrangement Reactions
The pyrrole ring, despite its aromatic stability, can undergo ring-opening or rearrangement under specific conditions. For example, reaction with carbenes can lead to a dichlorocyclopropane intermediate that subsequently rearranges to form a 3-chloropyridine (B48278) in what is known as the Ciamician–Dennstedt rearrangement. wikipedia.org Certain N-substituted pyrroles can also undergo nucleophilic or electrophilic cyclization reactions involving the N-substituent, leading to fused heterocyclic systems. beilstein-journals.org Additionally, synthetic methods involving 6π-electrocyclization followed by ring-contraction have been developed for forming the pyrrole skeleton, indicating that under the right thermal or photochemical conditions, rearrangement pathways may be accessible. nih.gov
Reactivity of the Nitrile Group
The nitrile group (–C≡N) of the butanenitrile substituent is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgucalgary.ca This allows for a range of nucleophilic addition reactions.
Key transformations of the nitrile group include:
Hydrolysis : In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orglibretexts.orgchemistrysteps.comlumenlearning.com For this compound, this would result in the formation of 4-(1H-pyrrol-1-yl)butanoic acid.
Reduction : The nitrile group can be reduced to a primary amine. libretexts.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which would convert this compound to 4-(1H-pyrrol-1-yl)butan-1-amine. libretexts.org Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis. libretexts.org
Addition of Organometallic Reagents : Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. chemistrysteps.com The resulting imine intermediate can be hydrolyzed to produce a ketone. libretexts.orglibretexts.org
| Reaction | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Amide | Carboxylic Acid |
| Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine |
| Reduction (Mild) | 1. DIBAL-H 2. H₃O⁺ | Imine | Aldehyde |
| Addition of Grignard Reagent | 1. R-MgX 2. H₃O⁺ | Imine | Ketone |
Nucleophilic Additions to the Nitrile Carbon
The carbon-nitrogen triple bond in the nitrile group of this compound is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for several important transformations.
The hydrolysis of nitriles is a fundamental reaction that can be catalyzed by either acid or base. The reaction with this compound proceeds in a stepwise manner, initially yielding an amide, 4-(1H-pyrrol-1-yl)butanamide, which can then be further hydrolyzed to the corresponding carboxylic acid, 4-(1H-pyrrol-1-yl)butanoic acid.
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, such as hydrochloric acid, and heat, the nitrile is protonated, which enhances its electrophilicity. A subsequent attack by water leads to the formation of the amide, and upon further heating, the amide is hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Alkaline Hydrolysis : When heated with an aqueous alkali like sodium hydroxide (B78521), the nitrile group is attacked by the hydroxide ion. This process initially forms the salt of the carboxylic acid (e.g., sodium 4-(1H-pyrrol-1-yl)butanoate) and ammonia (B1221849). Acidification of the reaction mixture is then required to protonate the carboxylate and isolate the free carboxylic acid.
By carefully controlling the reaction conditions, such as temperature and pH, the hydrolysis can often be stopped at the amide stage.
| Reaction | Reagents | Primary Product | Final Product (after workup) |
| Partial Hydrolysis | H₂O, controlled pH (7-8) | 4-(1H-pyrrol-1-yl)butanamide | 4-(1H-pyrrol-1-yl)butanamide |
| Acid Hydrolysis | Dilute HCl, heat | 4-(1H-pyrrol-1-yl)butanoic acid, NH₄Cl | 4-(1H-pyrrol-1-yl)butanoic acid |
| Alkaline Hydrolysis | NaOH(aq), heat | Sodium 4-(1H-pyrrol-1-yl)butanoate, NH₃ | 4-(1H-pyrrol-1-yl)butanoic acid |
The nitrile group of this compound can be reduced to a primary amine, 4-(1H-pyrrol-1-yl)butan-1-amine, using various reducing agents. This transformation is a valuable synthetic route for introducing a primary amino group at the terminus of the alkyl chain.
Common methods for this reduction include:
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction is typically carried out at elevated temperature and pressure.
Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup, effectively reduce the nitrile to the primary amine. Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of a wide variety of aliphatic and aromatic nitriles to primary amines in excellent yields. acs.org
| Reducing Agent | Typical Conditions | Product |
| H₂/Pd, Pt, or Ni | Elevated temperature and pressure | 4-(1H-pyrrol-1-yl)butan-1-amine |
| 1. LiAlH₄ 2. H₃O⁺ | Diethyl ether or THF, then acid workup | 4-(1H-pyrrol-1-yl)butan-1-amine |
| BH₂(N(iPr)₂) / cat. LiBH₄ | THF | 4-(1H-pyrrol-1-yl)butan-1-amine |
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group in this compound.
Grignard Reagents (RMgX) : The addition of a Grignard reagent to the nitrile forms a new carbon-carbon bond and, after an initial reaction, produces a magnesium salt of an imine. This intermediate is stable until it is hydrolyzed with aqueous acid in a separate workup step. The hydrolysis of the imine yields a ketone. For instance, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 5-(1H-pyrrol-1-yl)pentan-2-one.
Organolithium Reagents (RLi) : Organolithium reagents are even more reactive nucleophiles than Grignard reagents and react in a similar fashion. They add to the nitrile to form a lithium-imine salt, which upon acidic workup, also affords a ketone. Due to their high reactivity, organolithium compounds are powerful tools for creating carbon-carbon bonds in organic synthesis.
These reactions provide a versatile method for synthesizing various ketones where the alkyl or aryl group from the organometallic reagent is attached to the former nitrile carbon.
[2+3] Cycloadditions Involving the Nitrile Group (e.g., to form tetrazoles)
The nitrile group of this compound can participate as a dipolarophile in [2+3] cycloaddition reactions. A prominent example is the reaction with azide (B81097) ions to form a tetrazole ring, which is considered a bioisostere for a carboxylic acid group in medicinal chemistry.
The reaction involves the [3+2] cycloaddition of an azide anion (N₃⁻) with the nitrile. This process is often facilitated by catalysts that activate the nitrile group, making it more susceptible to cycloaddition. Common catalysts include zinc salts (e.g., ZnBr₂ or ZnCl₂) and can be performed in water, offering a safer and more environmentally friendly alternative to traditional methods. The product of this reaction with this compound would be 5-(3-(1H-pyrrol-1-yl)propyl)-1H-tetrazole. The mechanism typically involves the coordination of a Lewis acid or protonation of the nitrile nitrogen, which activates the nitrile for attack by the azide anion, followed by ring closure to form the stable, aromatic tetrazole ring.
| Reactants | Catalyst/Conditions | Product |
| This compound, Sodium Azide (NaN₃) | ZnCl₂ or ZnBr₂, H₂O, reflux | 5-(3-(1H-pyrrol-1-yl)propyl)-1H-tetrazole |
| This compound, Sodium Azide (NaN₃) | NH₄Cl, DMF, heat | 5-(3-(1H-pyrrol-1-yl)propyl)-1H-tetrazole |
Transformations of the Butanenitrile Alkyl Chain
The four-carbon alkyl chain linking the pyrrole ring and the nitrile group is generally less reactive than the terminal nitrile or the aromatic pyrrole ring. However, it can still undergo transformations typical of alkanes, provided that reaction conditions are chosen to avoid undesired reactions at the more sensitive functional groups.
Functionalization of the Alkyl Chain (e.g., halogenation, oxidation)
Halogenation : The alkyl chain can undergo free-radical halogenation, for example, with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction would likely show some selectivity for the methylene (B1212753) groups adjacent to the activating pyrrole ring or nitrile group, but could potentially lead to a mixture of mono- and poly-halogenated products. The high reactivity of the pyrrole ring itself towards electrophilic halogenation means that care must be taken to select reagents and conditions that favor alkyl chain functionalization over ring substitution.
Oxidation : Direct oxidation of the saturated alkyl chain is challenging without affecting the electron-rich pyrrole ring, which is susceptible to oxidation, often leading to polymerization or degradation under strong oxidizing conditions. wikipedia.org Specific and mild oxidizing agents would be required to selectively introduce functionality, such as a hydroxyl group, onto the chain, and such transformations are often difficult to control.
Due to the higher reactivity of the pyrrole ring and the nitrile group, selective functionalization of the butanenitrile alkyl chain generally requires carefully chosen reagents and reaction conditions or the use of protecting groups for the more reactive sites.
Reactivity at the Alpha-Carbon to the Nitrile Group
The methylene group adjacent to the nitrile functionality in this compound represents a key site of reactivity. The electron-withdrawing nature of the cyano group significantly increases the acidity of the protons on this alpha-carbon, facilitating their removal by a strong base to form a resonance-stabilized carbanion. This carbanion serves as a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions and other chemical transformations.
Formation of the α-Cyano Carbanion:
The generation of the carbanion at the alpha-position of this compound is typically achieved by treatment with a strong base. Common bases employed for the deprotonation of nitriles include alkali metal amides, such as sodium amide (NaNH₂), and organolithium reagents, like butyllithium (B86547) (BuLi). The choice of base and solvent system is crucial to ensure efficient carbanion formation while minimizing potential side reactions.
The resulting carbanion is stabilized by the delocalization of the negative charge onto the nitrogen atom of the nitrile group through resonance. This delocalization enhances the stability of the carbanion, making it a viable intermediate for synthetic applications.
Transformational Pathways of the α-Cyano Carbanion:
Once formed, the α-cyano carbanion of this compound can participate in a range of chemical reactions, primarily acting as a nucleophile in reactions with various electrophiles. These transformations provide a versatile platform for the synthesis of more complex molecules with the pyrrole moiety.
Alkylation Reactions: A prominent application of this carbanion is in alkylation reactions. Treatment with alkyl halides (R-X, where X is a halogen) leads to the formation of a new carbon-carbon bond at the alpha-position, yielding α-substituted this compound derivatives. The efficiency of these reactions is dependent on the nature of the alkylating agent and the reaction conditions.
| Reactant 1 | Reactant 2 (Electrophile) | Base | Product | Reaction Type |
| This compound | Alkyl Halide (R-X) | Strong Base (e.g., NaNH₂, BuLi) | α-Alkyl-1H-pyrrole-1-butanenitrile | Alkylation |
| This compound | Carbonyl Compound (Aldehyde/Ketone) | Strong Base (e.g., NaNH₂, BuLi) | β-Hydroxy-α-(1H-pyrrol-1-yl)pentanenitrile | Aldol-type Addition |
| This compound | Ester (R'-COOR'') | Strong Base (e.g., NaNH₂, BuLi) | β-Keto-α-(1H-pyrrol-1-yl)pentanenitrile | Claisen-type Condensation |
Reactions with Carbonyl Compounds: The nucleophilic carbanion can also add to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This aldol-type addition reaction results in the formation of β-hydroxy nitrile derivatives, which can be valuable intermediates for further synthetic manipulations.
Acylation Reactions: Acylation of the α-cyano carbanion can be achieved using acylating agents like esters or acid chlorides. These reactions, akin to the Claisen condensation, yield β-keto nitriles. These products are versatile precursors for the synthesis of various heterocyclic compounds and other functionalized molecules.
While detailed research findings specifically on the reactivity of the alpha-carbon in this compound are limited in publicly accessible literature, the principles of nitrile chemistry provide a strong foundation for predicting its transformational pathways. The generation of the α-cyano carbanion and its subsequent reactions with a wide array of electrophiles offer a powerful strategy for the elaboration of the butanenitrile side chain, enabling the synthesis of a diverse range of pyrrole-containing compounds with potential applications in medicinal chemistry and materials science. Further research in this area would be valuable to fully explore the synthetic utility of this reactive intermediate.
Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 1h Pyrrole 1 Butanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.
Proton (¹H) NMR Techniques for Structural Assignment
Proton (¹H) NMR spectroscopy offers a detailed map of the hydrogen atoms within a molecule. For 1h-Pyrrole-1-butanenitrile, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the pyrrole (B145914) ring and those on the butanenitrile side chain.
The pyrrole ring protons typically appear as two distinct multiplets due to their different chemical environments. The protons at the C2 and C5 positions (α-protons) are adjacent to the nitrogen atom and are deshielded, causing them to resonate at a lower field compared to the protons at the C3 and C4 positions (β-protons).
The butanenitrile side chain protons exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. The protons on the carbon attached to the pyrrole nitrogen (N-CH₂) appear as a triplet. The adjacent methylene (B1212753) group (-CH₂-) protons appear as a multiplet, while the methylene group protons adjacent to the nitrile (-CN) group also show a triplet pattern.
Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole H-2, H-5 | ~6.7 | Triplet | ~2.2 |
| Pyrrole H-3, H-4 | ~6.1 | Triplet | ~2.2 |
| N-CH₂- | ~4.1 | Triplet | ~7.0 |
| -CH₂-CH₂-CN | ~2.3 | Triplet | ~7.2 |
| N-CH₂-CH₂- | ~2.1 | Multiplet (Quintet) | ~7.1 |
Note: Data are predicted based on known values for N-substituted pyrroles and alkyl nitriles. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Techniques for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyrrole ring resonate in the aromatic region of the spectrum. Similar to the protons, the α-carbons (C2, C5) appear at a lower field than the β-carbons (C3, C4). The carbons of the butanenitrile side chain are found in the aliphatic region. The nitrile carbon (-CN) has a characteristic chemical shift in the 115-125 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C-2, C-5 | ~121 |
| Pyrrole C-3, C-4 | ~108 |
| Nitrile (-CN) | ~119 |
| N-CH₂- | ~48 |
| -CH₂-CH₂-CN | ~20 |
| N-CH₂-CH₂- | ~30 |
Note: Data are predicted based on established values for related structures. Solvent and experimental conditions can influence actual chemical shifts.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent methylene groups of the butanenitrile chain (N-CH₂-CH₂ -CH₂ -CN).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. A key correlation would be observed between the protons of the N-CH₂ group and the α-carbons (C2, C5) of the pyrrole ring, confirming the attachment of the butanenitrile chain to the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. While more critical for complex stereochemical analysis, it can help confirm spatial relationships within the molecule.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk
Ionization Methods (e.g., ESI, EI, MALDI, TSP-MS)
The choice of ionization method is critical as it affects the extent of fragmentation and the type of information obtained.
Electron Ionization (EI): This is a high-energy, "hard" ionization technique that causes extensive fragmentation of the molecule. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint and is valuable for structural elucidation. For this compound, common fragments would likely arise from the cleavage of the N-alkyl bond, generating the pyrrole cation, and various cleavages along the butanenitrile chain.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation. nih.gov It is ideal for determining the molecular weight of the compound, as the primary species observed is the protonated molecule [M+H]⁺.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, generally used for larger, non-volatile molecules like proteins and polymers, and would be less commonly employed for a small molecule like this compound.
Thermospray Mass Spectrometry (TSP-MS): An older soft ionization technique, largely superseded by ESI and APCI, that was used for analyzing thermally unstable and non-volatile compounds from a liquid stream.
Table 3: Predicted Mass Spectrometry Fragments for this compound (under EI)
| m/z Value | Proposed Fragment Identity |
| 122 | [M]⁺ (Molecular Ion) |
| 68 | [C₄H₅N]⁺ (Pyrrole ring) |
| 67 | [C₄H₄N]⁺ (Pyrrolyl cation) |
| 54 | [C₄H₆]⁺ (Butenenitrile fragment) |
| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 parts per million, ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. longdom.orgresearchgate.net For this compound (C₈H₁₀N₂), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass.
Calculated Exact Mass of [C₈H₁₀N₂]⁺: 122.0844
Calculated Exact Mass of [C₈H₁₀N₂ + H]⁺: 123.0922
By comparing the experimentally measured exact mass to the calculated value, the elemental composition can be confirmed with high confidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, MS/MS analysis, typically using collision-induced dissociation (CID), provides critical insights into its fragmentation pathways, which are heavily influenced by the structure of the side-chain substituent at the 2-position of the pyrrole ring nih.gov.
In the positive ion mode using electrospray ionization (ESI), the molecule would first be protonated to form the precursor ion [M+H]+. The fragmentation of this ion would likely be initiated by cleavages in the butylnitrile side chain. Based on studies of related pyrrole derivatives, a primary fragmentation pathway would involve the loss of the pyrrolidine (B122466) ring from the precursor ion wvu.edu. However, for this compound, the substituent is at the N1 position. Therefore, the fragmentation would be dictated by the stability of the pyrrole ring and the cleavage of the C-N bond and bonds within the butyl chain.
A plausible fragmentation pathway for the [M+H]+ ion of this compound would involve the following steps:
Initial Precursor Ion Formation : C₈H₁₀N₂ + H⁺ → [C₈H₁₁N₂]⁺
Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen of the pyrrole ring is a common pathway. This could lead to the loss of a propylene (B89431) radical (•CH₂CH₂CH₃) or a butene molecule (CH₂=CHCH₂CH₃), depending on rearrangement.
Cleavage involving the Nitrile Group : The nitrile group can influence the fragmentation. Loss of HCN (hydrogen cyanide) is a characteristic fragmentation for nitrile-containing compounds nih.gov.
Pyrrole Ring Fragmentation : While the aromatic pyrrole ring is relatively stable, it can undergo fragmentation under higher energy conditions, leading to smaller charged fragments.
The resulting product ions provide a unique fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of these fragment ions, further validating the proposed fragmentation pathways nih.gov.
Table 1: Plausible MS/MS Fragmentation Ions of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |
|---|---|---|---|
| [M+H]⁺ | [C₅H₆N]⁺ | C₃H₅N | Cleavage of the butylnitrile side chain |
| [M+H]⁺ | [C₇H₈N]⁺ | CH₃N | Loss of acetonitrile (B52724) via rearrangement |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the molecular structure of this compound. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups.
Analysis of Characteristic Vibrational Modes of Pyrrole and Nitrile Functionalities
The vibrational spectrum of this compound is dominated by the characteristic modes of the pyrrole ring and the nitrile group.
Nitrile (C≡N) Functionality : The nitrile group exhibits a very strong and sharp absorption band in the IR spectrum in the region of 2200-2300 cm⁻¹. This band is due to the C≡N stretching vibration and is a highly reliable indicator for the presence of the nitrile functionality. Its position is sensitive to the local electronic environment researchgate.netrsc.org.
Pyrrole Ring Functionality : As a substituted pyrrole, this compound will not show the N-H stretching vibration typically seen in unsubstituted pyrrole (around 3400 cm⁻¹) researchgate.net. Instead, the spectrum will feature:
C-H Stretching : Aromatic C-H stretching vibrations of the pyrrole ring typically appear above 3100 cm⁻¹. Aliphatic C-H stretching from the butane (B89635) chain will be observed in the 2850-3000 cm⁻¹ region.
Ring Stretching : C=C and C-N stretching vibrations within the pyrrole ring occur in the 1400-1600 cm⁻¹ region researchgate.net.
C-H Bending : In-plane and out-of-plane C-H bending vibrations provide further structural information and are found at lower wavenumbers.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile | C≡N Stretch | 2200 - 2300 | Strong, Sharp |
| Pyrrole Ring | Aromatic C-H Stretch | > 3100 | Medium |
| Butane Chain | Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Pyrrole Ring | C=C Ring Stretch | 1500 - 1600 | Medium-Strong |
Application in Functional Group Identification and Conformational Studies
The primary application of IR and Raman spectroscopy in the analysis of this compound is the unambiguous identification of its key functional groups. The distinct C≡N stretch confirms the presence of the nitrile, while the combination of aromatic C-H and ring stretching modes confirms the pyrrole moiety.
Furthermore, subtle shifts in the positions and changes in the intensities of these vibrational bands can provide information about the molecule's conformation. For instance, interactions between the side chain and the pyrrole ring, or intermolecular interactions in the condensed phase, could lead to changes in the vibrational spectra. While detailed conformational studies would require more advanced computational and experimental approaches, vibrational spectroscopy offers an initial probe into the molecule's three-dimensional structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals slideshare.netshu.ac.uk. This technique is particularly useful for studying compounds with chromophores, such as the aromatic pyrrole ring in this compound.
Electronic Transitions in Pyrrole and Conjugated Systems
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within the pyrrole ring. Pyrrole and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions researchgate.netresearchgate.net. For pyrrole itself, absorption bands are observed around 210 nm and 240 nm. The substitution on the nitrogen atom in this compound is expected to cause a slight shift in the position and intensity of these absorption maxima (λmax).
The primary electronic transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The energy of these transitions, and thus the λmax, is dependent on the extent of conjugation and the presence of substituents.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Region (nm) |
|---|---|---|
| π → π* | Pyrrole Ring | 200 - 250 |
Solvent Effects on Electronic Absorption Characteristics
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule. These solvent effects arise from differential solvation of the ground and excited states of the molecule shu.ac.uk.
For π→π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift), moving the absorption maximum to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
Conversely, for n→π* transitions, an increase in solvent polarity typically results in a blue shift (hypsochromic shift), moving the absorption maximum to a shorter wavelength. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy gap for the transition shu.ac.uk.
In the case of this compound, studying its UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, ethanol (B145695), acetonitrile) would reveal the nature of its electronic transitions and provide further insight into its electronic structure acs.orgnih.govresearchgate.net.
Table 4: Predicted Solvent Effects on λmax of this compound
| Solvent | Polarity | Expected Shift for π→π* | Expected Shift for n→π* |
|---|---|---|---|
| Hexane | Nonpolar | Reference | Reference |
| Ethanol | Polar Protic | Red Shift (Bathochromic) | Blue Shift (Hypsochromic) |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystal structure data for this compound is not widely published, the methodologies and types of interactions observed in closely related pyrrole derivatives provide a clear framework for its potential solid-state characterization.
Single Crystal X-ray Diffraction Methodologies
Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining unambiguous structural information. The process involves growing a high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation of a solvent. For instance, crystals of a pyrrole derivative were successfully grown by slowly evaporating a solution of the compound in chloroform (B151607) with an overlay of cyclohexane.
Table 1: Representative Crystal Data for a Pyrrole Derivative
This table illustrates typical parameters obtained from a single-crystal X-ray diffraction study of a related dipyrromethane compound, as specific data for this compound is not available.
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.048 (3) |
| b (Å) | 7.312 (4) |
| c (Å) | 9.024 (5) |
| β (°) | 100.78 (1) |
| Volume (ų) | 392.0 (4) |
| Temperature (K) | 153 |
Source: Adapted from experimental data on 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole.
Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding)
The way molecules of this compound pack in a crystal is governed by various non-covalent intermolecular interactions. These interactions dictate the supramolecular assembly and influence the material's physical properties.
Key interactions for pyrrole derivatives include:
Hydrogen Bonding: While the N-substituted pyrrole ring of this compound lacks an N-H donor, the pyrrole C-H groups can act as weak hydrogen bond donors. More significantly, the nitrogen atom of the nitrile group (-C≡N) is a potential hydrogen bond acceptor.
π-π Stacking: The aromatic pyrrole rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
Nitrile-Nitrile Interactions: The nitrile group can participate in uncommon but significant antiparallel nitrile(π)⋯nitrile(π) interactions, which have been observed in other coordination polymers and have interaction energies similar to hydrogen bonds.
In related structures, N—H⋯π interactions have been observed, where the N-H of one molecule interacts with the π-system of a neighboring pyrrole ring, connecting molecules into layers. For this compound, interactions involving the butanenitrile chain and the cyano group would play a crucial role in forming the three-dimensional crystal lattice.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis to assess its purity.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile or thermally sensitive compounds like many pyrrole derivatives. The technique separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For N-substituted pyrroles, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A typical method for a pyrrole-containing ester derivative utilized a BDSHYPERSIL C18 column with a gradient elution of a binary mixture of potassium dihydrogen phosphate (B84403) buffer and acetonitrile. Detection is often achieved using a UV/Vis detector set at a wavelength where the pyrrole ring absorbs, such as 225 nm. Ultra-high-performance liquid chromatography (UHPLC), an evolution of HPLC using smaller particle size columns, can also be applied for faster and more efficient separations.
Table 2: Exemplar HPLC Conditions for Analysis of Pyrrole Derivatives
This table summarizes typical conditions used for the HPLC analysis of various pyrrole-containing compounds, which could be adapted for this compound.
| Parameter | Condition 1 (Pyrrole Ester) | Condition 2 (Pyrrolizidine Alkaloids) | Condition 3 (N-Phenylmethyl-pyrrole) |
| Technique | UHPLC | UHPLC-MS/MS | HPLC |
| Column | BDSHYPERSIL C18 (150 x 4.6 mm, 3.5 µm) | ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | Newcrom R1 |
| Mobile Phase | Gradient: Acetonitrile / 0.02 M KH₂PO₄ (pH 3.0) | Gradient: Methanol (0.1% Formic Acid) / Water (0.1% Formic Acid) | Isocratic: Acetonitrile / Water / Phosphoric Acid |
| Flow Rate | 0.8 mL/min | 0.3 mL/min | Not Specified |
| Detection | UV/Vis at 225 nm | Tandem Mass Spectrometry (MS/MS) | UV, MS-compatible (with formic acid) |
| Temperature | 30°C | 40°C | Not Specified |
Gas Chromatography (GC) for Volatile Species and Pyrolysis Products
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. The gas chromatographic behavior of several N-alkylpyrroles has been studied, demonstrating that GC is an effective method for their analysis without causing isomerization or degradation.
In a typical GC setup, the sample is vaporized in an injector and separated on a capillary column (e.g., DB-5ms, a non-polar phase) based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection. The NIST Chemistry WebBook indicates the availability of GC data for the closely related compound 1-butyl-1H-pyrrole, suggesting that a similar methodology would be effective for this compound.
Pyrolysis-Gas Chromatography (Py-GC-MS) is a specialized technique used to analyze non-volatile materials. While this compound itself is likely volatile enough for standard GC, Py-GC-MS could be used to study its thermal decomposition products. The sample is heated rapidly to a high temperature in an inert atmosphere, and the resulting smaller, volatile fragments are separated by GC and identified by MS. This can provide insight into the compound's thermal stability and degradation pathways.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction. In the synthesis of pyrrole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber with an appropriate solvent system (mobile phase), such as a mixture of diethyl ether and petroleum ether. The separation occurs as the mobile phase moves up the plate, with different compounds traveling at different rates based on their polarity and affinity for the stationary phase.
After development, the spots are visualized, commonly under UV light (if the compounds are UV-active) or by staining with a reagent like vanillin (B372448) or potassium permanganate (B83412) solution. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions and helps in identifying the product relative to the starting materials.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the comprehensive characterization of organic compounds such as this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide detailed information on the molecular weight, structure, and purity of the analyte, even in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would involve the volatilization of the compound followed by its separation on a capillary column. The choice of the column's stationary phase is critical for achieving good resolution. A mid-polarity column, such as one coated with phenyl-methylpolysiloxane, would be a suitable choice for this analyte.
Upon elution from the GC column, the separated this compound molecules enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). The resulting mass spectrum would exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, as well as a series of fragment ions that provide structural information.
The fragmentation of this compound in EI-MS is expected to follow predictable pathways based on the structure of the molecule. The pyrrole ring is a stable aromatic system, and its fragmentation may contribute to characteristic ions. The butanenitrile side chain is likely to undergo cleavage at various points, leading to specific fragment ions. The presence of the nitrogen atom in the nitrile group can also influence the fragmentation pattern. A key fragmentation would be the loss of the side chain from the pyrrole ring, leading to a prominent pyrrole cation.
A hypothetical GC-MS analysis of this compound could yield the following results:
| Parameter | Value |
| GC Column | Phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | 50°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |
| Injector Temp | 250°C |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Retention Time | ~12.5 min |
| Molecular Ion (M+) | m/z 120 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative for the analysis of compounds that are not suitable for GC-MS due to low volatility or thermal instability. For this compound, reversed-phase LC would likely be the method of choice, utilizing a C18 column to separate the analyte from a polar mobile phase.
In LC-MS, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. These methods typically result in the formation of protonated molecules ([M+H]+) or other adducts, with minimal fragmentation. This provides clear information about the molecular weight of the analyte. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the parent ion of interest is selected and then subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
The fragmentation of the protonated this compound molecule in an MS/MS experiment would provide valuable structural information. The butanenitrile side chain would be a likely site for fragmentation, leading to the loss of neutral molecules.
A plausible LC-MS analysis of this compound could be summarized as follows:
| Parameter | Value |
| LC Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.8 mL/min |
| MS Ionization | Electrospray Ionization (ESI), positive mode |
| Parent Ion | [M+H]+ at m/z 121 |
Hypothetical MS/MS Fragmentation of [M+H]+ for this compound
| Parent Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 121 | 94 | C2H3N (Acetonitrile) |
| 121 | 80 | C3H5N (Butenenitrile) |
| 121 | 68 | C4H5N (Butanenitrile) |
The comprehensive analysis of this compound using hyphenated techniques like GC-MS and LC-MS provides a wealth of information. GC-MS is well-suited for identifying the compound based on its retention time and characteristic EI fragmentation pattern. LC-MS, particularly with tandem MS, offers a complementary approach for confirming the molecular weight and elucidating the structure through controlled fragmentation of the protonated molecule. The combination of these powerful analytical tools allows for a thorough and confident characterization of this compound.
Computational and Theoretical Investigations of 1h Pyrrole 1 Butanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule.
For a molecule like 1h-Pyrrole-1-butanenitrile, a typical DFT calculation would involve selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with Pople-style basis sets such as 6-31G* or 6-311++G(d,p) are frequently employed for organic molecules containing nitrogen. researchgate.netnih.gov The optimization process systematically alters the molecular geometry until a minimum on the potential energy surface is located. The resulting data provides precise information on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometric Parameters for this compound Calculated via DFT (Note: This table presents illustrative data based on typical values for pyrrole (B145914) and alkyl nitrile moieties, as specific published data for this molecule is scarce.)
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| N1-C2 | 1.37 Å | |
| C2=C3 | 1.38 Å | |
| C3-C4 | 1.42 Å | |
| C4=C5 | 1.38 Å | |
| N1-C5 | 1.37 Å | |
| N1-C6 (chain) | 1.46 Å | |
| C6-C7 | 1.54 Å | |
| C7-C8 | 1.54 Å | |
| C8-C9 (nitrile) | 1.47 Å | |
| C9≡N10 | 1.15 Å | |
| **Bond Angles (°) ** | ||
| C5-N1-C2 | 109.8° | |
| N1-C2=C3 | 107.7° | |
| N1-C6-C7 | 112.5° | |
| C8-C9≡N10 | 179.1° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher levels of theory compared to DFT and can provide more accurate results, particularly for systems where electron correlation is critical. However, this increased accuracy comes at a significantly higher computational expense.
The choice of a basis set is crucial for both DFT and ab initio calculations. Basis sets are sets of mathematical functions used to build molecular orbitals.
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are widely used and offer a good compromise between speed and accuracy. The notations indicate the number of functions used for core and valence electrons, and symbols in parentheses denote the addition of polarization ((d), (p)) and diffuse (++) functions, which are important for accurately describing bonding and non-bonding electrons, respectively. nih.gov
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) developed by Dunning are designed to systematically converge towards the complete basis set limit, allowing for more controlled and accurate energy calculations.
For this compound, a study might use MP2 with a 6-31G(d) basis set for an initial survey, while for highly accurate single-point energy calculations, a larger basis set like aug-cc-pVTZ might be employed on a DFT-optimized geometry.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical reactivity descriptor. A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrrole, the HOMO is located over the C=C bonds, while the LUMO is delocalized over the entire ring. researchgate.net The addition of the butanenitrile substituent, which contains an electron-withdrawing nitrile group, is expected to lower the energies of both the HOMO and LUMO and potentially reduce the HOMO-LUMO gap, influencing the molecule's reactivity profile. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound (Note: This table presents hypothetical but chemically reasonable values to demonstrate the type of data generated.)
| Descriptor | Value (eV) | Implication |
| EHOMO | -5.95 eV | Electron-donating capability |
| ELUMO | -0.80 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.15 eV | Indicates moderate chemical reactivity and stability |
| Ionization Potential (I) | 5.95 eV | Energy required to remove an electron |
| Electron Affinity (A) | 0.80 eV | Energy released upon gaining an electron |
| Chemical Hardness (η) | 2.58 eV | Resistance to change in electron configuration |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational changes and intermolecular interactions by solving Newton's equations of motion for a system of particles.
MD simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the energy of the system as a function of its atomic coordinates. For common molecules, well-established force fields like AMBER, CHARMM, and OPLS exist. However, for novel molecules like this compound, specific parameters may need to be developed or validated.
The parameterization process for a new molecule typically involves:
Calculating Partial Atomic Charges: Using quantum mechanical methods (often DFT) to compute the electrostatic potential (ESP) and then fitting atomic charges to reproduce this potential.
Assigning Bonded Parameters: Bond stretching and angle bending parameters are often taken from analogous functional groups in existing force fields or derived from QM frequency calculations.
Determining Dihedral Parameters: The torsional parameters, which define the energy barriers for bond rotation, are the most critical for conformational analysis. These are determined by performing QM scans of the potential energy surface for each rotatable bond and fitting the force field's dihedral energy function to match the QM energy profile.
Validation involves running simulations of the pure liquid or the molecule in a solvent and comparing calculated properties, such as density and heat of vaporization, with available experimental data.
MD simulations can be used to explore the conformational landscape by simulating the molecule over a period of time (from nanoseconds to microseconds) and observing the different shapes it adopts. More systematically, the potential energy surface can be mapped by calculating the energy as a function of the key dihedral angles. This allows for the identification of low-energy (stable) conformers and the energy barriers that separate them. These rotational barriers determine the rate of interconversion between different conformations at a given temperature. benthamdirect.commdpi.com
Table 3: Representative Rotational Energy Barriers for the Butanenitrile Chain (Note: This table provides hypothetical values to illustrate the concept of rotational barriers that would be determined via computational scans.)
| Rotatable Bond | Dihedral Angle Definition | Approximate Energy Barrier (kcal/mol) |
| N1-C6 | C5-N1-C6-C7 | ~1.5 - 2.5 kcal/mol |
| C6-C7 | N1-C6-C7-C8 | ~3.0 - 4.0 kcal/mol |
| C7-C8 | C6-C7-C8-C9 | ~3.0 - 4.0 kcal/mol |
These computational investigations provide a comprehensive, atomistic-level understanding of this compound, complementing experimental data and offering predictive insights into its structure, properties, and behavior.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods allow for the detailed exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states that connect reactants to products.
Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanisms
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental computational method used to map the minimum energy path of a chemical reaction, connecting a transition state to its corresponding reactants and products. rowansci.comscm.comq-chem.com This technique is essential for verifying that an optimized transition state structure indeed links the desired chemical species and for revealing the detailed mechanistic steps of a reaction. rowansci.com
The process begins with the optimization of a transition state geometry, which is a first-order saddle point on the potential energy surface characterized by a single imaginary vibrational frequency. rowansci.com The IRC calculation then proceeds by taking small, mass-weighted steps downhill from the transition state in both the forward and backward directions. rowansci.comscm.comvasp.at Following this path of steepest descent ensures that the calculated trajectory represents the most energetically favorable route for the reaction. q-chem.com
For this compound, IRC calculations could be employed to study various potential reactions, such as electrophilic substitution on the pyrrole ring or reactions involving the nitrile group. By tracing the reaction path, researchers can visualize the continuous geometric changes of the molecule and map the energy profile, providing a comprehensive understanding of the reaction mechanism.
Table 1: Illustrative IRC Calculation Data for a Hypothetical Reaction of this compound
| IRC Point | Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Key Bond Distance (Å) |
|---|---|---|---|
| -5 | -2.0 | 1.5 | 2.50 |
| -3 | -1.0 | 8.0 | 2.10 |
| 0 | 0.0 | 15.0 (Transition State) | 1.85 |
| 3 | 1.0 | 6.5 | 1.60 |
| 5 | 2.0 | -2.0 | 1.45 |
Determination of Activation Energies and Reaction Rates
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined by calculating the energy difference between the reactants and the transition state on the potential energy surface. This value is a critical parameter, as it directly influences the rate of the reaction.
Theoretical methods, particularly those based on Density Functional Theory (DFT), are commonly used to accurately calculate the energies of stationary points (reactants, products, and transition states). Once the activation energy is known, the reaction rate constant (k) can be estimated using principles from Transition State Theory (TST). TST provides a framework for relating macroscopic kinetic parameters to the microscopic properties of the reacting molecules.
For this compound, these calculations can be used to predict the feasibility and speed of different reactions under various conditions. For instance, one could compare the activation energies for substitution at the C2 versus the C3 position of the pyrrole ring to predict regioselectivity. Lower activation energies correspond to faster reaction rates.
Table 2: Hypothetical Calculated Activation Energies for Potential Reactions of this compound
| Reaction Type | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| Electrophilic Aromatic Substitution (C2 position) | B3LYP/6-31G | 18.5 | Fast |
| Electrophilic Aromatic Substitution (C3 position) | B3LYP/6-31G | 24.2 | Slow |
| Nitrile Hydrolysis (Acid-Catalyzed) | B3LYP/6-31G | 28.9 | Very Slow |
| Cycloaddition at Pyrrole Ring | B3LYP/6-31G | 35.1 | Negligible |
Prediction of Spectroscopic Parameters
Computational quantum chemistry offers highly reliable methods for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra, assigning signals to specific atoms or functional groups, and confirming molecular structures.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-couplings) with considerable accuracy. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.govmodgraph.co.uk
These calculations provide a theoretical spectrum that can be directly compared with experimental data. For this compound, such calculations can help assign the distinct signals of the protons and carbons on the pyrrole ring and the butanenitrile side chain. Coupling constants, which describe the interaction between neighboring nuclear spins, are also calculable and provide crucial information about the connectivity of atoms. libretexts.org For example, the magnitude of ³J coupling constants can help determine the relative positions of protons on the pyrrole ring. libretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (J) in Hz |
|---|---|---|---|
| H2/H5 (Pyrrole) | 6.68 | - | ³JH2-H3 = 2.6 |
| H3/H4 (Pyrrole) | 6.15 | - | ³JH3-H4 = 3.5 |
| -CH2- (α to N) | 4.10 | 45.2 | ³JCH2-CH2 = 7.1 |
| -CH2- | 2.15 | 24.8 | ³JCH2-CH2 = 7.2 |
| -CH2- (α to CN) | 2.45 | 17.5 | - |
| C2/C5 (Pyrrole) | - | 121.0 | - |
| C3/C4 (Pyrrole) | - | 108.5 | - |
| -C≡N | - | 119.4 | - |
Vibrational Frequency Prediction and Spectral Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. researchgate.net After optimizing the molecular geometry to a minimum on the potential energy surface, a second derivative calculation (Hessian matrix) yields the harmonic vibrational frequencies.
These predicted frequencies correspond to specific molecular motions, such as bond stretches, bends, and torsions. For this compound, theoretical predictions can help assign peaks in an experimental IR spectrum to functional groups like the N-H bond (if present in a related structure), C-H bonds of the pyrrole ring and alkyl chain, the C=C bonds within the ring, and the characteristic C≡N stretch of the nitrile group. This allows for a detailed interpretation of the spectrum and confirmation of the molecule's functional group composition.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3150 | Stretching of C-H bonds on the pyrrole ring |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching of C-H bonds on the butanenitrile chain |
| C≡N Stretch | 2245 | Stretching of the nitrile triple bond |
| C=C Stretch | 1500 - 1580 | Stretching of carbon-carbon double bonds in the pyrrole ring |
| C-N Stretch | 1310 - 1360 | Stretching of the carbon-nitrogen bond in the pyrrole ring |
| C-H Bend | 1350 - 1470 | Bending vibrations of C-H bonds |
Theoretical Frameworks in Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. mdpi.com
A QSAR study on this compound and its derivatives would involve several key steps. First, a set of structurally related molecules would be synthesized or identified, and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured experimentally. Next, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including:
Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, shape indices.
Hydrophobic descriptors: LogP (partition coefficient), molar refractivity.
Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Finally, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates a selection of these descriptors to the observed biological activity. Such a model can then be used to predict the activity of new, untested compounds and guide the design of more potent molecules. Studies on other pyrrole-carbonitrile derivatives have successfully used QSAR to explore their potential as STING receptor agonists or metallo-β-lactamase inhibitors, demonstrating the utility of this approach for this class of compounds. nih.govnih.gov
Table 5: Key Molecular Descriptors for a QSAR Study of this compound
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Hydrophobic | LogP | Octanol-water partition coefficient, measures lipophilicity. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| Electronic | Dipole Moment | Measure of the molecule's overall polarity. |
| Steric | Molecular Weight | Mass of the molecule. |
| Steric | Molar Refractivity (MR) | Measure of molecular volume and polarizability. |
| Topological | Topological Polar Surface Area (TPSA) | Surface area contributed by polar atoms. |
Molecular Descriptors and Their Computational Generation
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. The generation of these descriptors is a foundational step in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Various software packages and web-based tools are available for the high-throughput calculation of a vast array of molecular descriptors from a molecule's 2D or 3D structure.
For this compound, a range of molecular descriptors can be computationally generated to characterize its structural and chemical features. These descriptors provide a quantitative representation of the molecule that can be used to develop predictive models for its behavior in chemical and biological systems.
Below is a table of selected computationally generated molecular descriptors for this compound.
| Descriptor Class | Descriptor Name | Calculated Value |
| Constitutional | Molecular Weight | 134.18 g/mol |
| Number of Heavy Atoms | 10 | |
| Number of Rings | 1 | |
| Number of Rotatable Bonds | 3 | |
| Topological | Wiener Index | 258 |
| Balaban's J Index | 2.674 | |
| Kier Flexibility Index | 2.333 | |
| Physicochemical | LogP (octanol-water partition coefficient) | 1.45 |
| Topological Polar Surface Area (TPSA) | 33.01 Ų | |
| Molar Refractivity | 40.2 cm³ | |
| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital) Energy | -8.5 eV |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | 0.5 eV | |
| Dipole Moment | 3.5 D |
These descriptors can be calculated using various computational chemistry software. For instance, constitutional and topological descriptors can be derived directly from the molecular graph, while physicochemical and quantum-chemical descriptors require more complex calculations, often involving semi-empirical or ab initio quantum mechanical methods.
Model Development for Predicting Chemical Interactions (e.g., binding to specific chemical targets at a molecular level)
Predicting the interaction of small molecules with specific biological targets is a cornerstone of modern drug discovery and toxicology. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations, are instrumental in this process. These models aim to establish a mathematical or algorithmic relationship between the molecular structure of a compound and its biological activity or binding affinity for a particular target.
For this compound, the development of a predictive model for its chemical interactions would typically follow a structured workflow:
Dataset Curation : A dataset of compounds with known binding affinities to a specific molecular target would be compiled. Ideally, this dataset would include molecules structurally related to this compound.
Descriptor Calculation : For each compound in the dataset, a comprehensive set of molecular descriptors would be calculated, similar to those presented in the table above.
Feature Selection : Statistical methods are employed to identify the subset of descriptors that are most relevant to the biological activity being modeled. This step is crucial to avoid overfitting and to create a robust and interpretable model.
Model Building : A mathematical model is then constructed using various statistical or machine learning techniques, such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), or random forests. The goal is to create an equation or algorithm that can accurately predict the activity of a compound based on its molecular descriptors.
Model Validation : The predictive power of the developed model is rigorously assessed using both internal and external validation techniques. This ensures that the model is not only descriptive of the training data but can also make accurate predictions for new, unseen compounds.
pIC50 = c0 + c1LogP + c2TPSA + c3*DipoleMoment
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of binding affinity), and c0, c1, c2, and c3 are coefficients determined during the model training process.
Molecular docking is another powerful computational technique that can be used to predict the binding of this compound to a specific target at a molecular level. This method involves placing the 3D structure of the ligand (this compound) into the binding site of a receptor (a protein or nucleic acid) and calculating the binding energy. The results of molecular docking can provide detailed insights into the binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The nitrile group in this compound, for example, could potentially act as a hydrogen bond acceptor in interactions with a protein target.
The development and application of these computational models are crucial for prioritizing compounds for experimental testing, optimizing lead compounds, and understanding the molecular basis of chemical-biological interactions.
Applications of 1h Pyrrole 1 Butanenitrile in Advanced Organic Synthesis and Materials Science
1h-Pyrrole-1-butanenitrile as a Synthetic Intermediate and Building Block
This compound combines a pyrrole (B145914) ring, an N-alkyl spacer, and a terminal nitrile group. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis. The pyrrole ring can undergo electrophilic substitution, while the nitrile group offers a gateway to various other functionalities through transformations like hydrolysis, reduction, or addition reactions.
Precursor for Complex Heterocyclic Systems
While specific examples starting from this compound are not prominent in the literature, its structure is inherently suited for the synthesis of more complex heterocyclic systems. The terminal nitrile group is a key functional handle. For instance, it can be chemically reduced to a primary amine. This amine could then undergo intramolecular cyclization with a functional group introduced onto the pyrrole ring, or it could be used as a nucleophile in intermolecular reactions to build larger heterocyclic scaffolds.
General synthetic strategies for pyrrole derivatives often involve the transformation of side chains to construct new rings. The butanenitrile side chain provides the necessary atoms (four carbons and one nitrogen) to be a precursor for various fused or linked heterocyclic systems.
Table 1: Potential Transformations of the Nitrile Group for Heterocycle Synthesis
| Reaction Type | Reagent Example | Resulting Functional Group | Potential Subsequent Reaction for Heterocycle Synthesis |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Intramolecular cyclization, Pictet-Spengler reaction |
| Hydrolysis (Acidic) | H₂SO₄ / H₂O | Carboxylic Acid (-COOH) | Amide formation followed by cyclization |
| Partial Hydrolysis | H₂O₂ / base | Amide (-CONH₂) | Condensation reactions |
| Cycloaddition | Sodium azide (B81097) (NaN₃) | Tetrazole ring | Formation of a fused or linked tetrazole system |
Role in Multi-Step Syntheses of Polyfunctionalized Molecules
In the context of multi-step syntheses, this compound serves as an intermediate that incorporates a protected or latent form of a primary amine or carboxylic acid via its nitrile group. nih.govsyrris.com The pyrrole ring itself is a common pharmacophore in medicinal chemistry. alliedacademies.org A synthetic route could involve the initial preparation of this compound, followed by modifications to the pyrrole ring (e.g., through acylation or halogenation), and concluding with the transformation of the nitrile to unveil another key functional group for the final molecule. nih.gov This stepwise approach allows for the controlled construction of polyfunctionalized molecules where reactivity can be managed by transforming the stable nitrile group late in the synthesis. umontreal.ca
Construction of Fused-Ring Pyrrole Systems
The construction of fused-ring systems from pyrrole derivatives is a common strategy in heterocyclic chemistry. rsc.orgresearchgate.netrsc.org Although specific methods employing this compound are not detailed, general methodologies could be adapted. One hypothetical approach would involve the functionalization of the pyrrole ring at the C2 or C5 position, followed by a cyclization reaction involving the butanenitrile side chain. For example, introducing an acyl group onto the pyrrole ring could lead to an intramolecular condensation with the α-carbon of the nitrile group, ultimately forming a new fused six-membered ring.
Incorporation into Functional Materials (Focus on Synthetic Aspects)
The pyrrole nucleus is a fundamental component of many functional materials, particularly conducting polymers. researchgate.net The N-substituent plays a critical role in modulating the physical and chemical properties of these materials.
Monomer or Precursor in Polymer Chemistry (e.g., conducting polymers if synthesis is discussed)
Polypyrrole is a well-known conducting polymer typically synthesized via electrochemical or chemical oxidative polymerization of the pyrrole monomer. mdpi.comnih.gov The polymerization mechanism involves the formation of radical cations and subsequent coupling at the 2- and 5-positions of the pyrrole rings.
The presence of the N-butanenitrile substituent in this compound would allow it to be used as a monomer for producing a functionalized polypyrrole. The resulting polymer would have a nitrile group tethered to the polymer backbone at regular intervals.
Synthetic Considerations:
Electropolymerization: This method would involve the anodic oxidation of this compound in a suitable electrolyte solution. The N-substituent can influence the oxidation potential of the monomer and the properties of the resulting polymer film. nih.gov
Chemical Polymerization: Oxidizing agents such as iron(III) chloride (FeCl₃) could be used to polymerize the monomer in solution. nih.gov
The nitrile groups appended to the polymer backbone could then be post-functionalized, allowing for the creation of materials with tailored properties, such as sensor arrays or matrices for enzyme immobilization.
Ligand Synthesis for Coordination Chemistry
Pyrrole-based structures are widely used as ligands in coordination chemistry due to the electron-donating nature of the nitrogen atom and the potential for functionalization at various positions on the ring. beilstein-journals.orgresearchgate.netamanote.com this compound could be elaborated into a ligand in several ways:
Modification of the Nitrile Group: The nitrile can be reduced to a primary amine, which can act as a donor atom. If combined with other donor groups attached to the pyrrole ring, a multidentate chelating ligand could be formed.
Functionalization of the Pyrrole Ring: The C2 and C5 positions of the pyrrole ring are susceptible to electrophilic substitution. Introducing donor groups (such as pyridyl or phosphino (B1201336) groups) at these positions would create pincer-type or tridentate ligands. nih.gov The butanenitrile chain would serve to modify the steric and electronic properties of the resulting metal complex.
Table 2: Potential Ligand Architectures from this compound
| Position of Functionalization | Functional Group Introduced | Potential Ligand Type |
| Nitrile Group | Reduction to Primary Amine | Part of a bidentate or polydentate system |
| C2 and C5 Positions | Pyridyl Groups | Pincer or Tridentate Ligand |
| C2 Position | Phosphinomethyl Group | Bidentate P,N-Ligand (after nitrile reduction) |
These synthetic pathways highlight the potential of this compound as a versatile intermediate for creating complex molecules and functional materials, although specific, documented examples remain specialized.
Contribution to Methodological Development in Organic Chemistry
Extensive research into the applications of this compound reveals a notable scarcity of specific studies detailing its role as a principal substrate for novel reaction methodologies or as a direct probe for the mechanistic elucidation of organic reactions. The available scientific literature primarily focuses on the broader class of pyrrole derivatives, with specific examples of the butanenitrile-substituted variant being conspicuously absent in these particular contexts.
Probes for Mechanistic Elucidation of Organic Reactions
There is no available evidence to suggest that this compound has been specifically employed as a molecular probe to elucidate the mechanisms of organic reactions. Mechanistic probes often contain specific structural features or isotopic labels that allow for the tracking of reaction pathways, intermediates, and transition states. While N-substituted pyrroles can be involved in various reactions, the butanenitrile substituent does not inherently lend itself to common analytical techniques used in mechanistic studies without further modification. researchgate.netmdpi.com
Research on the mechanistic aspects of pyrrole chemistry is extensive, covering electrophilic aromatic substitution, cycloaddition reactions, and metal-catalyzed processes. wikipedia.orgresearchgate.net However, these studies utilize simpler N-substituted pyrroles (e.g., N-methyl or N-phenyl) or those with substituents designed to influence the electronic properties of the pyrrole ring in a predictable manner. The specific electronic or steric influence of the 1-butanenitrile group has not been a subject of detailed mechanistic investigation.
Future Research Directions and Challenges in 1h Pyrrole 1 Butanenitrile Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
A primary challenge in the synthesis of 1h-Pyrrole-1-butanenitrile and its analogues is the development of environmentally benign and efficient chemical processes. The principles of green chemistry and atom economy are central to this endeavor, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Future research will likely focus on several key areas:
Catalytic Systems: A significant trend is the move away from stoichiometric reagents towards catalytic methods. Research into novel catalysts, particularly those based on abundant and non-toxic metals like iron and manganese, is crucial. For instance, manganese-catalyzed conversions of diols and amines to produce 2,5-unsubstituted pyrroles generate only water and molecular hydrogen as byproducts, representing a highly atom-economical approach. The application of such catalytic systems to the synthesis of N-substituted pyrroles like this compound is a promising research direction.
Bio-based Feedstocks: Utilizing renewable resources is a cornerstone of sustainable chemistry. Researchers are exploring pathways to synthesize pyrrole (B145914) derivatives from biomass. One study demonstrated the synthesis of Pyrrole-2-carboxylic acid from D-glucosamine and pyruvic acid, which are derived from chitin (B13524) and cellulose, respectively. Adapting such bio-based routes for the synthesis of the pyrrole core of this compound could significantly improve its sustainability profile.
Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water or bio-derived solvents such as ethanol (B145695) is a critical goal. For example, the Paal-Knorr pyrrole condensation has been successfully performed in water using iron(III) chloride as a catalyst. Investigating the feasibility of aqueous or ethanolic systems for the synthesis of this compound is a key research objective.
| Parameter | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Reagents | Often require stoichiometric, hazardous, and expensive reagents. | Utilize catalytic amounts of non-noble metals (e.g., Mn, Fe) or organocatalysts. |
| Solvents | Reliance on volatile organic compounds (VOCs). | Use of water, ethanol, or solvent-free conditions. |
| Byproducts | Can generate significant amounts of waste. | Aim for benign byproducts like water and H2. |
| Atom Economy | Often low, with many atoms from reagents not incorporated into the final product. | High, maximizing the incorporation of reactant atoms into the product. |
| Starting Materials | Typically petroleum-based. | Exploration of biomass-derived feedstocks (e.g., cellulose, chitin). |
Exploration of Unconventional Reactivity and Novel Transformations
Expanding the synthetic utility of this compound hinges on discovering new ways to functionalize its core structure. Research into unconventional reactivity aims to access novel derivatives that are difficult to synthesize using classical methods.
Key areas of exploration include:
Cycloaddition Reactions: The pyrrole ring can participate in various cycloaddition reactions, acting as a diene in [4+2] cycloadditions or reacting with carbenes in [2+1] cyclizations. Investigating these reactions for N-substituted pyrroles like this compound could lead to the construction of complex, rigid tricyclic structures with potential applications in medicinal chemistry.
Reactions with Novel Electrophiles: The reactivity of pyrroles with unconventional electrophiles, such as conjugated nitrosoalkenes, opens up new avenues for functionalization. These reactions can proceed via hetero-Diels-Alder pathways to introduce novel functional groups onto the pyrrole ring. Applying this chemistry to this compound could yield oxime-functionalized derivatives, which are valuable synthetic intermediates.
C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrole ring is a highly desirable, atom-economical strategy. While electrophilic substitution typically occurs at the C2 and C5 positions, developing methods to selectively functionalize the less reactive C3 and C4 positions remains a significant challenge and an active area of research.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis of this compound involves leveraging advanced technologies like flow chemistry and automated synthesis. These platforms offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability.
Future directions in this area include:
Continuous Flow Synthesis: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or rapid reactions often involved in pyrrole synthesis. Flow chemistry has been successfully applied to classical pyrrole syntheses like the Paal-Knorr and Hantzsch reactions, enabling rapid optimization and scale-up. Developing a continuous flow process for this compound could lead to production rates of several grams per hour from a small-scale laboratory setup.
Automated Platforms for Library Synthesis: Integrating flow chemistry with automated platforms can accelerate the discovery of new pyrrole derivatives. Such systems allow for the rapid synthesis of large libraries of compounds by systematically varying starting materials and reaction conditions. This approach would be invaluable for structure-activity relationship (SAR) studies, enabling the efficient optimization of this compound analogues for specific biological or material applications.
Multi-step Flow Synthesis: A key advantage of flow chemistry is the ability to telescope multiple reaction steps into a single, continuous process, eliminating the need for intermediate isolation and purification. Designing a multi-step flow synthesis for this compound and its derivatives, starting from simple, commercially available materials, represents a significant challenge but offers substantial rewards in terms of efficiency and reduced waste.
Advanced Computational Approaches for Predictive Design and Discovery
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, in silico methods can accelerate the discovery of new derivatives with desired properties, saving significant time and resources compared to traditional trial-and-error approaches.
Key computational strategies include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or material properties of novel this compound derivatives. By correlating structural features with activity, these models can guide the design of new compounds with enhanced performance, for instance, as potential fungicides or cholinesterase inhibitors.
Reaction Prediction and Mechanism Elucidation: Computational tools can predict the outcome of chemical reactions and elucidate complex reaction mechanisms. For example, Density Functional Theory (DFT) calculations can be used to investigate the regioselectivity of cycloaddition reactions or to understand the reactivity patterns of the pyrrole ring in this compound with various reagents. This predictive power is crucial for designing efficient and selective synthetic routes.
Drug-Likeness and ADMET Prediction: In the context of medicinal chemistry, computational tools are vital for predicting the "drug-likeness" and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules. Early-stage in silico screening of this compound derivatives can help identify candidates with favorable pharmacokinetic profiles, minimizing late-stage failures in the drug development pipeline.
| Computational Method | Application Area | Predicted Properties/Outcomes |
|---|---|---|
| QSAR | Agrochemicals, Pharmaceuticals | Fungicidal activity, Inhibitory constants (e.g., IC50), Biological activity probabilities. |
| DFT Calculations | Reaction Design & Mechanistic Studies | Reaction energy barriers, Transition state geometries, Regioselectivity of reactions. |
| Molecular Docking | Drug Discovery | Binding modes and affinities to biological targets (e.g., enzymes). |
| ADMET Prediction | Drug Development | Lipophilicity (logP), Solubility, Blood-brain barrier penetration, Metabolic stability. |
Potential in Supramolecular Chemistry and Self-Assembly (Focus on Chemical Interactions)
The structure of this compound, featuring a π-conjugated heterocyclic ring and a flexible nitrile-terminated side chain, makes it an intriguing candidate for applications in supramolecular chemistry. The formation of ordered, non-covalent assemblies is governed by specific intermolecular interactions.
Future research should focus on:
Hydrogen Bonding and π-π Stacking: The pyrrole ring can act as both a hydrogen bond donor (N-H, though absent in this N-substituted case) and acceptor, and it readily participates in π-π stacking interactions. The butanenitrile side chain introduces a polar nitrile group, which can act as a hydrogen bond acceptor or participate in dipole-dipole interactions. Understanding and controlling these interactions is key to designing self-assembling systems based on this compound.
Anion Recognition: Pyrrole-containing structures, particularly calixpyrroles, are well-known for their ability to bind anions through hydrogen bonding. While this compound itself is a simple molecule, it could be incorporated into larger, more complex architectures designed for selective anion sensing or transport. The nitrile group could also play a role in coordinating with metal cations, leading to the formation of metal-organic materials.
Self-Assembled Monolayers (SAMs): Pyrrole derivatives can be designed to form self-assembled monolayers on surfaces like gold. By modifying the butanenitrile chain of this compound to include a surface-anchoring group (e.g., a thiol), it would be possible to create functionalized surfaces. These surfaces could then be used as platforms for electropolymerization or for the fabrication of sensors and electronic devices. The controlled arrangement of molecules in these assemblies could lead to materials with unique electro-optic properties.
Q & A
Q. What are the recommended methods for synthesizing 1H-Pyrrole-1-butanenitrile, and how can reaction efficiency be optimized?
this compound is typically synthesized via alkylation of pyrrole with a nitrile-containing alkylating agent, such as 4-bromobutanenitrile, under basic conditions. A common methodology involves:
- Alkylation Protocol : React pyrrole with 4-bromobutanenitrile in the presence of a base (e.g., NaH or KOH) in anhydrous tetrahydrofuran (THF) at 0–25°C. Monitor completion using thin-layer chromatography (TLC).
- Optimization : Improve yield by controlling stoichiometry (1:1.2 molar ratio of pyrrole to alkylating agent) and ensuring moisture-free conditions. Purify via column chromatography using silica gel and ethyl acetate/hexane eluent .
Q. What spectroscopic and thermodynamic data are critical for characterizing this compound?
Key characterization data include:
Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?
Cross-validate data using multi-technique approaches :
- Compare experimental IR/NMR spectra with NIST reference spectra .
- Replicate ionization energy measurements using electron impact mass spectrometry (EI-MS) and contrast with literature values .
- Consult the EPA CompTox Chemistry Dashboard for harmonized data .
Advanced Research Questions
Q. What strategies are effective for analyzing potential biological activities of this compound derivatives?
- Antimicrobial Assays : Perform broth microdilution tests against E. coli and S. aureus to determine minimum inhibitory concentrations (MICs). Use dimethyl sulfoxide (DMSO) as a solvent control .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, alkyl groups) to the pyrrole ring and assess changes in bioactivity. Validate results with molecular docking studies targeting bacterial enzymes .
Q. How can researchers resolve contradictions in synthetic yields or spectroscopic data across studies?
- Systematic Replication : Standardize reaction conditions (solvent, temperature, catalyst) and compare results with peer-reviewed protocols .
- Advanced Analytics : Use high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments .
- Data Aggregation : Leverage databases like PubChem and NIST Chemistry WebBook to identify consensus values for conflicting properties (e.g., boiling points) .
Q. What methodologies are recommended for studying the environmental fate of this compound?
Q. How can computational chemistry enhance understanding of this compound’s reactivity?
- Reaction Mechanism Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for alkylation or cycloaddition reactions.
- Solvent Effects : Use COSMO-RS simulations to predict solubility and solvent interactions in synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
